molecular formula C13H19N3O B7460056 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide

4-amino-N-(3-methylphenyl)piperidine-1-carboxamide

Cat. No.: B7460056
M. Wt: 233.31 g/mol
InChI Key: GLONQBODMCTFHL-UHFFFAOYSA-N
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Description

4-amino-N-(3-methylphenyl)piperidine-1-carboxamide is a chemical compound with the molecular formula C13H19N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used in proteomics research and has a molecular weight of 233.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide typically involves the reaction of 4-amino-piperidine with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-amino-piperidine+3-methylphenyl isocyanateThis compound\text{4-amino-piperidine} + \text{3-methylphenyl isocyanate} \rightarrow \text{this compound} 4-amino-piperidine+3-methylphenyl isocyanate→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-amino-N-(3-methylphenyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein interactions and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(3-methylphenyl)piperidine-1-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its applications in proteomics research and potential therapeutic uses make it a valuable compound in scientific research .

Properties

IUPAC Name

4-amino-N-(3-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-3-2-4-12(9-10)15-13(17)16-7-5-11(14)6-8-16/h2-4,9,11H,5-8,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLONQBODMCTFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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